molecular formula C11H8ClN5O2 B14914738 Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone

Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone

Katalognummer: B14914738
Molekulargewicht: 277.66 g/mol
InChI-Schlüssel: ATYRSERUSOMCNR-NTUHNPAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone: is an organic compound that combines the structural features of 3-nitrobenzaldehyde and 6-chloro-3-pyridazinyl hydrazone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde typically involves the nitration of benzaldehyde using nitric acid, yielding primarily the meta-isomer . For the preparation of 3-nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone, the following steps are generally involved:

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The nitro group in 3-nitrobenzaldehyde can undergo oxidation reactions, often leading to the formation of carboxylic acids.

    Reduction: The nitro group can be selectively reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products:

    Oxidation: 3-nitrobenzoic acid.

    Reduction: 3-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology and Medicine: . The pyridazine ring system is known for its biological activity, making this compound a valuable scaffold for drug discovery.

Industry: In the industrial sector, 3-nitrobenzaldehyde derivatives are used in the production of dyes, pigments, and other specialty chemicals. The hydrazone derivative may also find applications in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone combines the properties of both 3-nitrobenzaldehyde and 6-chloro-3-pyridazinyl hydrazine, making it a versatile compound with potential applications in multiple fields. Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Eigenschaften

Molekularformel

C11H8ClN5O2

Molekulargewicht

277.66 g/mol

IUPAC-Name

6-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyridazin-3-amine

InChI

InChI=1S/C11H8ClN5O2/c12-10-4-5-11(16-14-10)15-13-7-8-2-1-3-9(6-8)17(18)19/h1-7H,(H,15,16)/b13-7+

InChI-Schlüssel

ATYRSERUSOMCNR-NTUHNPAUSA-N

Isomerische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=C(C=C2)Cl

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.